![molecular formula C20H24F2N2O3 B10884621 N~1~-(3,4-Difluorophenyl)-3-[(3,4-dimethoxyphenethyl)(methyl)amino]propanamide](/img/structure/B10884621.png)
N~1~-(3,4-Difluorophenyl)-3-[(3,4-dimethoxyphenethyl)(methyl)amino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3,4-Difluorophenyl)-3-[(3,4-dimethoxyphenethyl)(methyl)amino]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a difluorophenyl group and a dimethoxyphenethyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-Difluorophenyl)-3-[(3,4-dimethoxyphenethyl)(methyl)amino]propanamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine. For example, the reaction between 3,4-difluorobenzoyl chloride and 3,4-dimethoxyphenethylamine in the presence of a base such as triethylamine.
Methylation: The resulting amide can be further methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(3,4-Difluorophenyl)-3-[(3,4-dimethoxyphenethyl)(methyl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1-(3,4-Difluorophenyl)-3-[(3,4-dimethoxyphenethyl)(methyl)amino]propanamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.
Comparación Con Compuestos Similares
Similar Compounds
N~1~-(3,4-Difluorophenyl)-3-[(3,4-dimethoxyphenethyl)amino]propanamide: Lacks the methyl group on the amine.
N~1~-(3,4-Difluorophenyl)-3-[(3,4-dimethoxyphenethyl)(ethyl)amino]propanamide: Contains an ethyl group instead of a methyl group.
Uniqueness
N~1~-(3,4-Difluorophenyl)-3-[(3,4-dimethoxyphenethyl)(methyl)amino]propanamide is unique due to the specific combination of difluorophenyl and dimethoxyphenethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C20H24F2N2O3 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
N-(3,4-difluorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide |
InChI |
InChI=1S/C20H24F2N2O3/c1-24(10-8-14-4-7-18(26-2)19(12-14)27-3)11-9-20(25)23-15-5-6-16(21)17(22)13-15/h4-7,12-13H,8-11H2,1-3H3,(H,23,25) |
Clave InChI |
TWIYYWHIOZMGTB-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


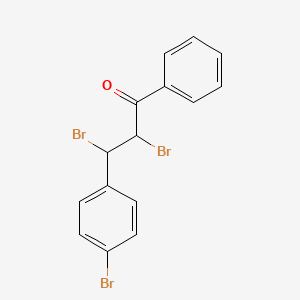
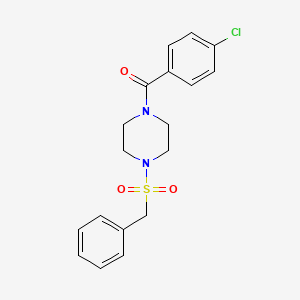
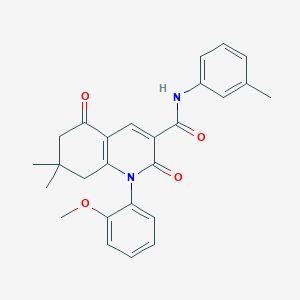
![Ethyl 2-[(2-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10884567.png)
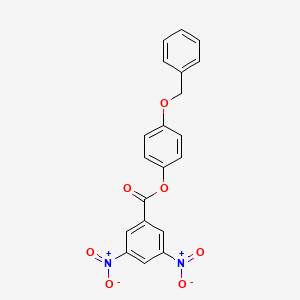
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B10884589.png)
![4-Acetyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-YL)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884597.png)
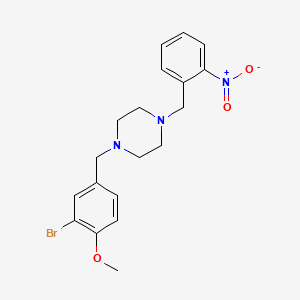
![2-{(5Z)-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B10884605.png)
![1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10884612.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate](/img/structure/B10884643.png)
![N-(4-{[4-(2-ethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884646.png)

![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884651.png)
